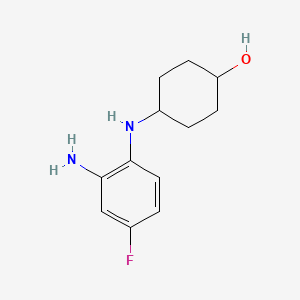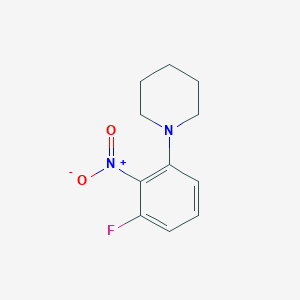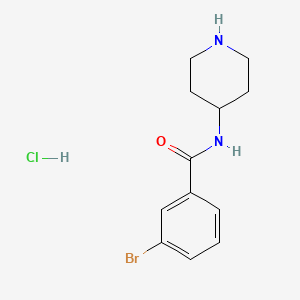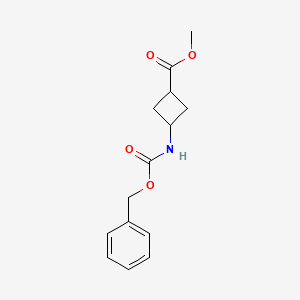![molecular formula C14H16N2O3 B3092705 5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1234342-30-3](/img/structure/B3092705.png)
5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
Febuxostat is chemically known as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid . It has a molecular weight of 316.38 and a molecular formula of C16H16N2O3S . It is marketed in the United States under the brand name Uloric® for the chronic management of hyperuricemia in patients with gout .
Synthesis Analysis
The synthesis of Febuxostat involves novel and improved processes for the preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid . The process for its preparation is disclosed in U.S. Patent No. 5,614,520 .Molecular Structure Analysis
The benzene and thiazole rings of the Febuxostat molecule are almost coplanar . The carboxyl group is coplanar with the thiazole ring .Physical And Chemical Properties Analysis
Febuxostat has a melting point of 87 - 89°C . Its InChI Code is 1S/C12H16O3/c1-9(2)8-15-11-5-3-4-10(6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) .Mécanisme D'action
Target of Action
The compound, also known as Febuxostat , primarily targets the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid, which is a critical process in purine metabolism .
Mode of Action
Febuxostat acts as a non-purine selective inhibitor of xanthine oxidase . It works by binding to the molybdenum-pterin center of xanthine oxidase, which inhibits the enzyme’s activity . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The primary biochemical pathway affected by Febuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, Febuxostat disrupts the final steps of purine degradation, leading to a decrease in the production of uric acid . This can help manage conditions like gout, which are associated with high levels of uric acid .
Pharmacokinetics
Febuxostat exhibits linear pharmacokinetics at approved doses . This suggests that Febuxostat has good bioavailability and can be used in a wide range of patients .
Result of Action
The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help to alleviate the symptoms of gout, a form of arthritis caused by the accumulation of uric acid crystals in joints . By reducing uric acid levels, Febuxostat can help to prevent the formation of these crystals, thereby managing the symptoms of gout .
Action Environment
The action of Febuxostat can be influenced by various environmental factors. For instance, the presence of other drugs that affect purine metabolism could potentially impact the efficacy of Febuxostat . Additionally, factors such as diet, which can influence serum uric acid levels, might also affect the drug’s effectiveness . .
Avantages Et Limitations Des Expériences En Laboratoire
MPPA has several advantages for lab experiments. MPPA is readily available and can be synthesized in high yields with minimal impurities. MPPA is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MPPA has some limitations for lab experiments. MPPA is a relatively new compound, and its pharmacological properties are not fully understood. Further studies are needed to elucidate the mechanism of action of MPPA fully.
Orientations Futures
There are several future directions for the study of MPPA. In medicinal chemistry, MPPA could be further optimized to improve its anti-inflammatory and analgesic properties. In material science, MPPA could be investigated for its potential use as a corrosion inhibitor in various industries. In analytical chemistry, MPPA could be further evaluated as a reagent for the determination of various metal ions. Overall, the study of MPPA has the potential to lead to the development of new drugs and materials with significant applications in various fields.
Conclusion
In conclusion, MPPA is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MPPA involves the reaction between 2-methylpropyl bromide and 4-aminoantipyrine in the presence of potassium carbonate. MPPA has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. MPPA exhibits potent anti-inflammatory and analgesic properties and has been shown to effectively inhibit the corrosion of steel in acidic environments. The mechanism of action of MPPA is not fully understood, but studies have suggested that it modulates the activity of various enzymes and receptors. MPPA has several advantages for lab experiments, but further studies are needed to elucidate its pharmacological properties fully. The study of MPPA has the potential to lead to the development of new drugs and materials with significant applications in various fields.
Applications De Recherche Scientifique
MPPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MPPA has been evaluated for its anti-inflammatory and analgesic properties. Studies have shown that MPPA exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. MPPA has also been shown to have analgesic effects by modulating the activity of opioid receptors in the brain.
In material science, MPPA has been investigated for its potential use as a corrosion inhibitor. MPPA has been shown to effectively inhibit the corrosion of steel in acidic environments. In analytical chemistry, MPPA has been used as a reagent for the determination of various metal ions, including copper, nickel, and zinc.
Safety and Hazards
Febuxostat is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . In February 2019, a black box warning for Febuxostat was added, based on the findings of a post-market clinical study (the CARES trial) where there was an increased risk of cardiovascular (CV) fatal outcomes in patients with gout and known cardiovascular disease treated with Febuxostat, when compared to those treated with allopurinol .
Propriétés
IUPAC Name |
3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)8-19-11-5-3-10(4-6-11)12-7-13(14(17)18)16-15-12/h3-7,9H,8H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCYIDDPZWCGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3092627.png)

![2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid](/img/structure/B3092639.png)







![4,8-Bis(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3092702.png)
![2,7-Bis(diphenylphosphinyl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3092710.png)
![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)
